PhSCF2SiMe3 vs. PhSCF2H: Enhanced Stability and Synthetic Accessibility for Nucleophilic gem-Difluoromethylenation
PhSCF2SiMe3 represents a stable, isolable liquid reagent prepared in 86 % yield, whereas PhSCF2H is unstable and cannot be readily prepared or stored, making PhSCF2SiMe3 the only practical nucleophilic PhSCF2 transfer reagent for carbonyl and alkyl halide substrates [1].
| Evidence Dimension | Reagent stability and synthetic accessibility |
|---|---|
| Target Compound Data | Stable, colorless liquid; bp 86–87 °C/4 mmHg; isolated yield 86 % |
| Comparator Or Baseline | PhSCF2H: unstable, not practically preparable or storable |
| Quantified Difference | Stable vs. unstable; 86 % preparative yield vs. not accessible |
| Conditions | Prepared via Barbier-type coupling of PhSCF2Br, Mg, and TMSCl in DMF at 0 °C to room temperature |
Why This Matters
For procurement, PhSCF2SiMe3 is the only commercially viable option for nucleophilic (phenylthio)difluoromethylation; the direct hydrogen analog PhSCF2H is not a purchasable or practical alternative.
- [1] Prakash, G. K. S.; Hu, J.; Olah, G. A. Preparation of Tri- and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of Chlorosilanes Using Tri- and Difluoromethyl Sulfides, Sulfoxides, and Sulfones. J. Org. Chem. 2003, 68 (11), 4457–4463. View Source
